molecular formula C10H10N2OS B358549 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol CAS No. 74730-81-7

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol

Cat. No. B358549
CAS RN: 74730-81-7
M. Wt: 206.27g/mol
InChI Key: SZAQUCLSYQQHBS-UHFFFAOYSA-N
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Description

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol, also known as MIMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes play a crucial role in metabolizing a wide range of drugs. In vitro assessment of CYP isoform contribution to drug metabolism helps predict potential drug-drug interactions. Selective chemical inhibitors are vital for identifying specific CYP isoforms involved in drug metabolism. The most selective inhibitors for each major human hepatic CYP isoform are highlighted, including furafylline for CYP1A2 and ketoconazole for CYP3A4, among others. These inhibitors are key in phenotyping studies, which are crucial for drug development and safety assessments (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives serve as valuable building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, demonstrating the chemical versatility and application of this molecule in heterocyclic and dyes synthesis. The unique reactivity of DCNP under mild conditions offers innovative pathways for generating diverse heterocycles and dyes (Gomaa & Ali, 2020).

Pharmacological Review of Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA) , a dietary polyphenol found in green coffee extracts and tea, exhibits a wide range of therapeutic roles. Its bioactivities include antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA also influences lipid metabolism and glucose regulation, offering potential treatments for metabolic disorders. This review calls for further research to optimize the biological and pharmacological effects of CGA, suggesting its use as a natural safeguard food additive (Naveed et al., 2018).

Fermentation and Phenolic Content

Fermentation significantly alters the phenolic profiles of plant-based foods, enhancing their bioactive potential. This review explores the biotransformation of various phenolic classes through fermentation, revealing that fermented foods generally exhibit higher phenolic content and antioxidant activity. It highlights the role of metabolic engineering in boosting phenolic content, suggesting fermentation as a key process for enhancing the health-promoting effects of foods (Leonard et al., 2021).

Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects

Synthetic Phenolic Antioxidants (SPAs) , used to extend product shelf life, have been detected in various environmental matrices and even in human tissues. This review discusses the occurrence, human exposure, and toxicity of SPAs, highlighting their potential health risks, including hepatic toxicity and endocrine disruption. It emphasizes the need for future research on the contamination, environmental behavior, and toxicity of SPAs, urging the development of safer alternatives (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the mercapto and phenol groups in this compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can enhance their absorption and distribution in the body . The presence of the mercapto and phenol groups could potentially influence the compound’s metabolism and excretion.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives . Additionally, the compound’s storage temperature is recommended to be 28°C to maintain its stability .

properties

IUPAC Name

5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQUCLSYQQHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(NC1=S)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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